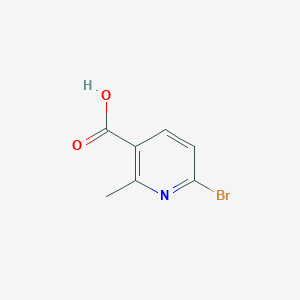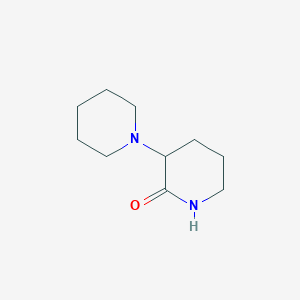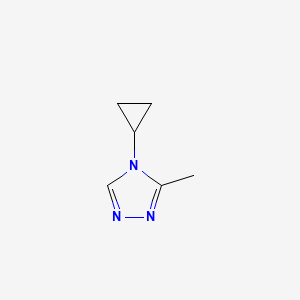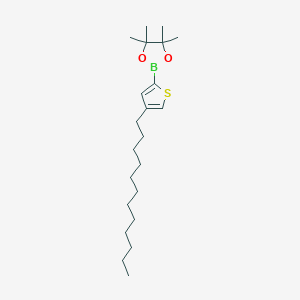![molecular formula C9H7ClN2O B1375817 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260381-71-2](/img/structure/B1375817.png)
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is 152.58 . The InChI code is 1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H .Chemical Reactions Analysis
While specific chemical reactions involving “1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” are not available, pyrrolopyridine derivatives have been used in various scientific research applications. For instance, they have been used as catalysts, intermediates in the synthesis of other compounds, and to form coordination complexes.Physical And Chemical Properties Analysis
“1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a solid at room temperature . It is soluble in organic solvents such as acetone and ethanol. The compound has a molecular weight of 152.58 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
The core structure of 3-Acetyl-6-chloro-5-azaindole is a precursor in synthesizing biologically active molecules, particularly in the realm of medicinal chemistry. The azaindole moiety is a common feature in compounds with potential therapeutic effects . Researchers utilize this scaffold to create novel compounds that can interact with biological targets, leading to the development of new drugs.
Kinase Inhibition for Cancer Therapy
Azaindoles, including 3-Acetyl-6-chloro-5-azaindole, have been identified as privileged structures in kinase inhibition, a critical mechanism in cancer therapy . Kinase inhibitors disrupt the signaling pathways that cancer cells use to grow and divide, making this compound a valuable asset in oncological drug design.
Antimicrobial and Antifungal Applications
The structural analogs of 3-Acetyl-6-chloro-5-azaindole exhibit antimicrobial and antifungal properties. These compounds can be designed to target specific pathogens, providing a pathway for developing new antibiotics and antifungals with unique mechanisms of action .
Cardiovascular Disease Management
The biochemical properties of 3-Acetyl-6-chloro-5-azaindole derivatives make them candidates for managing cardiovascular diseases. They can potentially modulate blood glucose levels and address conditions like hyperlipidemia and hypertension .
Analgesic Applications
Modifications to the 3-Acetyl-6-chloro-5-azaindole structure have resulted in compounds with notable analgesic properties. These could lead to the development of new pain management medications that offer an alternative to current analgesics .
Safety and Hazards
The compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that related compounds act by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of blood glucose levels, suggesting potential applications in the treatment of disorders such as hyperglycemia and type 1 diabetes .
Pharmacokinetics
A compound with a similar structure, 6- (fluoro-18f)-3- (1h-pyrrolo [2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been reported to exhibit suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Related compounds have been associated with the inhibition of cell proliferation and induction of apoptosis .
Propiedades
IUPAC Name |
1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGNHFTCROBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856982 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
CAS RN |
1260381-71-2 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)



![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)


![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
